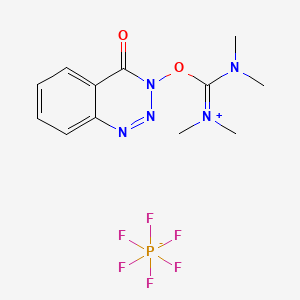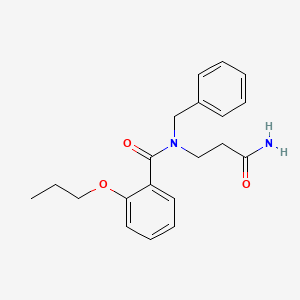
ZONYL FS-300
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zonyl FS-300 is a non-ionic fluoro-surfactant primarily used in various industrial applications. It is known for its ability to reduce surface tension and is often utilized in formulations requiring enhanced wetting, spreading, and leveling properties. This compound is water-soluble and free of organic solvents, making it compatible with a wide range of surfactants of any ionic class .
Métodos De Preparación
Zonyl FS-300 is synthesized through the ethoxylation of a fluorinated alcohol. The general synthetic route involves the reaction of a fluorinated alcohol with ethylene oxide under controlled conditions to produce the desired fluoro-surfactant. The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. Industrial production methods involve large-scale ethoxylation reactors where the reaction conditions are carefully monitored to ensure consistent product quality .
Análisis De Reacciones Químicas
Zonyl FS-300 primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: this compound can undergo oxidation reactions, although these are not common in its typical applications.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The ethoxylate chain in this compound can participate in substitution reactions, particularly with strong nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve the cleavage of the ethoxylate chain .
Aplicaciones Científicas De Investigación
Zonyl FS-300 has a wide range of applications in scientific research due to its unique properties. It is commonly used as a surfactant in the preparation of stable emulsions, microemulsions, and nanoparticles. In chemistry, it is used to enhance the wetting and spreading properties of various formulations. In biology, this compound is used in cell culture and molecular biology applications to improve the solubility and stability of biological molecules. In medicine, it is used in drug delivery systems to enhance the bioavailability of hydrophobic drugs. In industry, this compound is used in coatings, adhesives, and cleaning products to improve their performance.
Mecanismo De Acción
The primary mechanism of action of Zonyl FS-300 is its ability to reduce surface tension. This is achieved through the alignment of the fluorinated tail at the air-water interface, which disrupts the hydrogen bonding network of water molecules. This reduction in surface tension enhances the wetting, spreading, and leveling properties of formulations containing this compound. The molecular targets and pathways involved include the interaction of the fluorinated tail with the air-water interface and the ethoxylate chain with the bulk water phase .
Comparación Con Compuestos Similares
Zonyl FS-300 is unique among fluoro-surfactants due to its non-ionic nature and high solubility in water. Similar compounds include:
Capstone FS-3100: Another non-ionic fluoro-surfactant with similar properties but different molecular structure.
Fluorinert FC-40: A non-ionic fluoro-surfactant used in similar applications but with different solubility and surface tension properties.
Triton X-100: A non-ionic surfactant with similar wetting and spreading properties but lacking the fluorinated tail.
This compound stands out due to its compatibility with a wide range of surfactants and its ability to function effectively in various formulations without the need for organic solvents .
Propiedades
Número CAS |
197664-69-0 |
|---|---|
Fórmula molecular |
RfCH2CH2O(CH2CH2O)xH |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)


